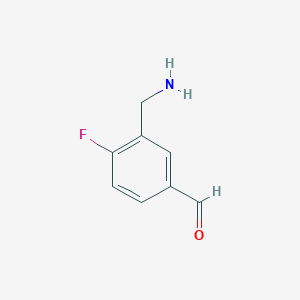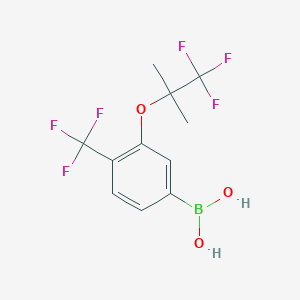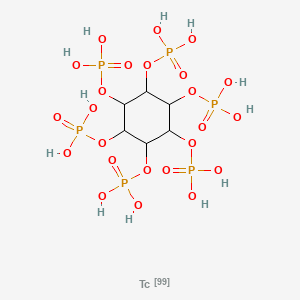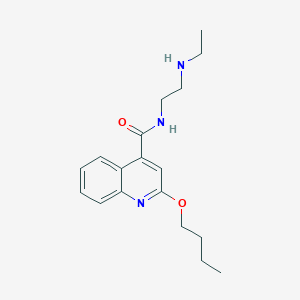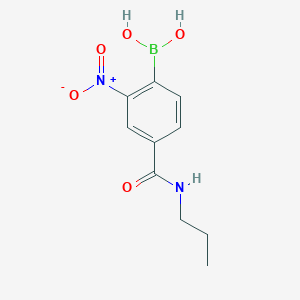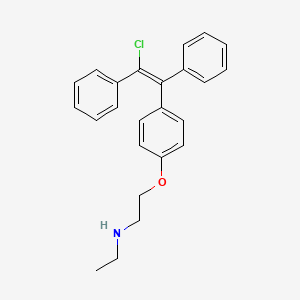
1-(Trifluoroacetyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoroacetyl)azepan-2-one is a chemical compound that belongs to the class of azepanones, which are seven-membered lactams. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the azepan-2-one ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)azepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoroacetyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl oxides, while reduction can produce trifluoromethyl derivatives .
Applications De Recherche Scientifique
1-(Trifluoroacetyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Trifluoroacetyl)azepan-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in nucleophilic substitution reactions, altering the function of biological molecules .
Comparaison Avec Des Composés Similaires
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Caprolactam (Azepan-2-one): Widely used in the production of Nylon 6.
Laurocapram: Another penetration enhancer with a similar structure to Azone®
Uniqueness: 1-(Trifluoroacetyl)azepan-2-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring specific chemical interactions .
Propriétés
Numéro CAS |
74681-69-9 |
|---|---|
Formule moléculaire |
C8H10F3NO2 |
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
1-(2,2,2-trifluoroacetyl)azepan-2-one |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(12)13/h1-5H2 |
Clé InChI |
QBSPKKRYZNUYKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


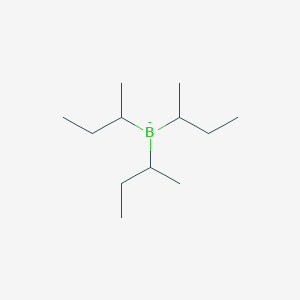
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
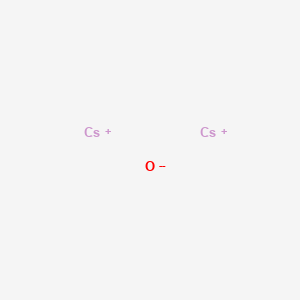
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
